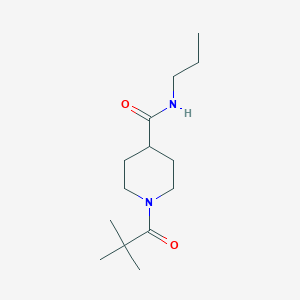![molecular formula C19H15NO5 B4748054 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B4748054.png)
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid
Übersicht
Beschreibung
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid, also known as CMQ, is a quinoline carboxylic acid derivative that has gained significant attention in scientific research in recent years. It is a potent inhibitor of certain enzymes and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid exerts its inhibitory effects on enzymes by binding to their active sites and preventing them from carrying out their normal functions. This binding is specific and highly potent, making 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid a promising candidate for further research and development.
Biochemical and Physiological Effects:
In addition to its enzyme inhibitory effects, 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has also been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid in lab experiments is its high potency and specificity. This allows for precise and targeted inhibition of enzymes, making it a valuable tool for studying their functions. However, one limitation of using 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid is its potential toxicity, which must be carefully monitored and controlled in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid. One area of interest is its potential use in combination with other drugs for cancer treatment. 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has also been studied for its potential use in treating bacterial infections. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA gyrase, which are involved in DNA replication and transcription. This inhibition can lead to the prevention of cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-2-7-16-14(8-11)15(19(23)24)9-17(20-16)12-3-5-13(6-4-12)25-10-18(21)22/h2-9H,10H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGRJPDTVWULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Carboxymethoxy)phenyl]-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4747981.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4747982.png)
![2-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-5-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4747988.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(1-naphthyl)acetamide](/img/structure/B4748002.png)
![N,N'-1,2-phenylenebis{2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide}](/img/structure/B4748017.png)
![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)
![N-(2,4-dimethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4748037.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4748041.png)


![3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4748063.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)